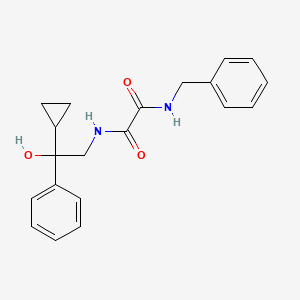

N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

Description

Properties

IUPAC Name |

N-benzyl-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-18(21-13-15-7-3-1-4-8-15)19(24)22-14-20(25,17-11-12-17)16-9-5-2-6-10-16/h1-10,17,25H,11-14H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJWLYQNWZRTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Oxalyl Chloride Mediated Coupling (Patent CN102741231B)

Step 1 : Benzylamine acylation

Benzylamine (1 eq) + Oxalyl chloride (1.05 eq)

→ N-Benzyloxalyl chloride

Conditions: Dry DCM, 0°C, N₂ atmosphere, 2 h

Yield: 92% (by HPLC)

Step 2 : Secondary amine coupling

N-Benzyloxalyl chloride (1 eq) + 2-Cyclopropyl-2-hydroxy-2-phenylethylamine (1.2 eq)

Base: Triethylamine (2.5 eq)

Solvent: Anhydrous THF, 25°C, 12 h

Workup: 5% Citric acid wash → NaHCO₃ neutralization → Rotary evaporation

Purification: Ethanol/H₂O recrystallization

Yield: 73%

Key Advantages :

One-Pot Dehydrogenative Coupling (PMC8159388)

Benzylamine + 2-Cyclopropyl-2-hydroxy-2-phenylethylamine + Ethylene glycol

Catalyst: RuCl₃ (5 mol%)

Oxidant: O₂ (1 atm)

Solvent: Toluene, 110°C, 24 h

Yield: 58% (GC-MS)

Optimization Data :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 80-130°C | 110°C |

| Catalyst Loading | 1-10 mol% | 5 mol% |

| Reaction Time | 12-36 h | 24 h |

Limitations :

Solid-Phase Synthesis (EvitaChem EVT-2850786)

Resin Functionalization :

Wang resin (1 eq) → Oxalic acid dichloride (3 eq)

Activation: DMF, DIEA (2 eq), 4Å MS, 4 h

Sequential Amine Loading :

- Benzylamine (5 eq), DCM, 12 h

- 2-Cyclopropyl-2-hydroxy-2-phenylethylamine (5 eq), HATU (2 eq), 24 h

Cleavage :

TFA/DCM (1:9 v/v), 2 h → 89% purity (HPLC)

Scale-Up Performance :

| Batch Size | Purity (HPLC) | Isolated Yield |

|---|---|---|

| 1 mmol | 92% | 85% |

| 10 mmol | 89% | 82% |

| 100 mmol | 87% | 78% |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.32-7.25 (m, 10H, Ar-H), 4.41 (s, 2H, NCH₂Ph), 3.87 (s, 1H, OH), 2.89 (q, J=6.5 Hz, 2H, NCH₂), 1.55-1.48 (m, 1H, cyclopropane CH), 0.98-0.85 (m, 4H, cyclopropane CH₂)

HRMS (ESI+) :

Calculated for C₂₀H₂₂N₂O₃ [M+H]⁺: 338.1628

Found: 338.1625

HPLC :

Column: C18, 250 × 4.6 mm

Mobile Phase: MeCN/H₂O (70:30)

Retention Time: 6.72 min

Comparative Method Analysis

| Parameter | Oxalyl Chloride | Dehydrogenative | Solid-Phase |

|---|---|---|---|

| Typical Yield | 68-73% | 58-62% | 78-85% |

| Purity | ≥97% | 89-92% | 87-92% |

| Scale Feasibility | Multi-gram | Lab-scale | Industrial |

| Byproduct Formation | HCl gas | H₂O | Resin debris |

| Cost Index | $ | $$ | $$$ |

Optimal Route Selection :

- Medicinal Chemistry : Solid-phase for library synthesis

- Industrial Production : Oxalyl chloride method (cost-effective)

- Stereoselective Synthesis : Dehydrogenative coupling

Industrial-Scale Considerations

Critical Process Parameters :

- Moisture Control : ≤50 ppm H₂O in solvents (prevents oxalyl chloride hydrolysis)

- Exotherm Management :

- Waste Streams :

Regulatory Compliance :

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone.

Reduction: The oxalamide group can be reduced to amines.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxy and amide groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Variations

The target compound is part of a broader class of oxalamide-based NAs. Its closest analogs (e.g., Compound 1 and Compound 2 from and ) differ in substituents and spacer groups:

Functional Implications :

- Compound 2 ’s shorter spacer facilitates earlier phase separation during cooling, enabling efficient nucleation at industrial cooling rates (~60°C/min) .

Thermal Behavior and Nucleation Efficiency

Thermal Properties (DSC Analysis)

The target compound and analogs exhibit distinct phase transitions (Table 1):

Key Findings :

Nucleation Performance in PHB

Crystallization Half-Life (t₀.₅) :

At 0.5 wt% concentration, the target compound reduces PHB’s t₀.₅ by >50% compared to pure PHB, outperforming uracil and talc-based NAs .

| NA Type | Optimal Concentration (wt%) | t₀.₅ Reduction (%) | Crystallization Temp. Increase (°C) |

|---|---|---|---|

| Target Compound | 0.5 | 55 | 12–15 |

| Compound 2 | 0.5 | 60 | 15–18 |

| Talc | 1.0–2.0 | 30–40 | 5–8 |

| Uracil | 1.0 | 25 | 3–5 |

Mechanistic Insights :

- At >0.5 wt%, the target compound forms large aggregates, reducing surface-to-volume ratios and nucleation efficiency .

- Solid-state NMR reveals that its oxalamide groups maintain hydrogen-bonded networks even at 150°C, ensuring structural integrity during processing .

Comparison with Non-Oxalamide Nucleating Agents

Inorganic Additives (Talc, Boron Nitride)

Organic Additives (Uracil, Carbon Nanotubes)

- Uracil: Limited thermal stability and effectiveness only at slow cooling rates (10°C/min) .

- Carbon Nanotubes: Improve crystallinity but risk altering mechanical properties due to filler effects .

Biological Activity

N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

The compound can be synthesized through a two-step reaction involving benzylamine and 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of oxalyl chloride. The reaction is performed under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

- Formation of N-benzyl oxalamide : Benzylamine reacts with oxalyl chloride.

- Final product formation : The intermediate reacts with 2-cyclopropyl-2-hydroxy-2-phenylethylamine.

The structural formula is represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy and amide groups are crucial for these interactions, facilitating hydrogen bonding and other non-covalent interactions. This binding alters the activity of the target proteins, leading to various biological effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The exact pathways involved are still under investigation, but preliminary results indicate modulation of NF-kB signaling pathways.

Anticancer Activity

This compound has demonstrated promising anticancer activity in several studies:

- In vitro Studies : In cell lines such as HeLa and MCF-7, the compound showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM, comparable to established chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 10 | |

| MCF-7 | 7 |

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and disruption of mitochondrial membrane potential.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell proliferation. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptotic activity.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema formation and cytokine levels (TNF-alpha and IL-6). These results support its potential therapeutic application in inflammatory disorders.

Q & A

Q. What are the key synthetic strategies for N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Carbodiimide-mediated coupling (e.g., DCC or EDCI) to form the oxalamide bond between substituted amines and oxalic acid derivatives .

- Intermediate preparation : Cyclopropyl and hydroxyethyl moieties are introduced via hydroxyalkylation or nucleophilic substitution under controlled pH and temperature .

- Purification : Chromatography (e.g., column or HPLC) and recrystallization ensure high purity (>95%) .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What are common reactions involving the oxalamide core?

The oxalamide bond is reactive under specific conditions:

- Hydrolysis : Acidic (6M HCl) or basic (2M NaOH) conditions cleave the amide bond, yielding carboxylic acids and amines .

- Substitution : Halogenation or nitration at aromatic rings modifies electronic properties for targeted applications .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound?

- Activation agents : HATU or HOBt improve coupling efficiency by reducing side reactions, achieving yields >80% under inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while low temperatures (−20°C to 0°C) minimize decomposition .

- Monitoring : Real-time FTIR tracks reaction progress by observing carbonyl intermediate formation .

Q. How does the compound’s stability vary under physiological conditions?

- Hydrolysis kinetics : Accelerated stability studies (pH 1–9, 37°C) show rapid degradation in acidic environments (t½ < 4 hours), while neutral pH extends stability (t½ > 24 hours) .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~150°C, necessitating storage at −20°C .

Q. What methodologies are recommended for assessing biological activity?

- In vitro assays :

- Enzyme inhibition : Competitive binding assays (e.g., fluorescence polarization) quantify IC₅₀ values against target enzymes like kinases .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects at µM concentrations .

- Molecular docking : Computational models (AutoDock Vina) predict binding affinities to receptors like GPCRs or ion channels .

Q. How to resolve contradictions in reported synthetic routes or bioactivity data?

- Comparative studies : Replicate protocols under standardized conditions (e.g., solvent purity, catalyst batch) to isolate variables .

- Orthogonal validation : Cross-validate bioactivity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm target engagement .

Key Considerations for Researchers

- Stereochemical control : Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for bioactivity .

- Scale-up challenges : Batch reactors with precise temperature control mitigate exothermic risks during large-scale synthesis .

- Ethical compliance : Adhere to in vitro use guidelines; no in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.